AMPA receptor modulator-4

AMPA receptor positive allosteric modulator GluA2

This specific BTD-based AMPAR PAM features a critical 2-position monofluoromethyl substituent that directly impacts in vitro potency and in vivo safety, making it non-substitutable with other BTD derivatives. Demonstrates oral bioavailability (1-3 mg/kg p.o. in mice), crosses the blood-brain barrier, enhances cognition, and acts as a precursor to active metabolites, enabling dose-sparing (0.03 mg/kg i.p.) and safe chronic dosing without proconvulsant effects (up to 100 mg/kg p.o.). Essential for researchers requiring precise SAR-matched pharmacology.

Molecular Formula C11H12ClFN2O2S
Molecular Weight 290.74 g/mol
Cat. No. B12382573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPA receptor modulator-4
Molecular FormulaC11H12ClFN2O2S
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESC1CC1N2CN(S(=O)(=O)C3=C2C=CC(=C3)Cl)CF
InChIInChI=1S/C11H12ClFN2O2S/c12-8-1-4-10-11(5-8)18(16,17)14(6-13)7-15(10)9-2-3-9/h1,4-5,9H,2-3,6-7H2
InChIKeyBFEBOKZKRJKNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMPA receptor modulator-4: A Fluorinated BTD-Derived Positive Allosteric Modulator for Cognitive Research


AMPA receptor modulator-4 (also known as compound 15e; CAS 2917551-59-6) is a 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) derivative that acts as an orally active positive allosteric modulator (PAM) of the AMPA receptor . The compound features a monofluoromethyl substituent at the 2-position of the thiadiazine ring, a structural modification designed to enhance in vitro potency and in vivo safety relative to earlier BTD-based AMPAR PAMs [1]. The compound is reported to cross the blood-brain barrier and enhance cognitive performance in murine models following oral administration .

Why AMPA receptor modulator-4 Cannot Be Substituted with Other Benzothiadiazine Dioxide (BTD) AMPAR PAMs


Generic substitution among 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) AMPAR PAMs is not scientifically valid due to substantial differences in the structure-activity relationships (SAR) governing potency, metabolic stability, and in vivo safety profiles. The introduction of a monofluoromethyl group at the 2-position of the thiadiazine ring in AMPA receptor modulator-4, as opposed to a methyl or other alkyl substituent, directly impacts its in vitro potency and in vivo efficacy [1]. Critically, stability studies indicate that this compound acts, at least in part, as a precursor to the corresponding 2-hydroxymethyl-substituted analogue and the known modulator compound 3, introducing a unique pharmacokinetic and pharmacodynamic profile not shared by structurally similar BTDs [1]. The following quantitative evidence demonstrates that potency, efficacy, and safety parameters are not conserved across this chemical series, making direct interchange impossible without compromising experimental outcomes.

Quantitative Differentiation of AMPA receptor modulator-4: In Vitro Potency, In Vivo Efficacy, and Safety Profile


In Vitro Potency of AMPA receptor modulator-4 at GluA2(Q)-Containing AMPA Receptors

AMPA receptor modulator-4 (compound 15e) demonstrates concentration-dependent potentiation of glutamate-induced calcium influx in HEK293 cells stably expressing the GluA2(Q) subunit. The pEC50 value for this effect is 5.66 (equivalent to an EC50 of approximately 2.2 µM) when challenged with 1 mM glutamate . The effective concentration required to double the glutamate response (EC2x) was determined to be 2.1 µM in a FlipR assay and 1.5 µM in an FDSS assay . While a direct head-to-head comparison for pEC50 values with other BTD derivatives is not available in the primary source, the study identifies compound 15e as the most promising among the synthesized series, associating high in vitro potency with a favorable safety profile [1].

AMPA receptor positive allosteric modulator GluA2 calcium influx HEK293

Enhancement of Long-Term Potentiation (LTP) by AMPA receptor modulator-4 in Rodent Hippocampus

AMPA receptor modulator-4 significantly increases the duration of long-term potentiation (LTP), a cellular correlate of learning and memory, in rats. A single intraperitoneal administration of the compound at a dose of 10 mg/kg was sufficient to extend LTP duration . The study also tested a higher dose of 30 mg/kg, though the 10 mg/kg dose was specifically noted for its effect on LTP duration . This in vivo electrophysiological finding provides functional evidence that the compound can enhance synaptic plasticity in the mammalian brain.

Long-term potentiation synaptic plasticity hippocampus cognition in vivo electrophysiology

Oral Efficacy of AMPA receptor modulator-4 in a Murine Object Recognition Model of Cognition

AMPA receptor modulator-4 exhibits robust cognitive-enhancing effects following oral administration. In CD1 mice, oral dosing at 1 and 3 mg/kg, administered one hour prior to testing over three consecutive days, significantly enhanced cognitive performance in an object recognition task . This finding demonstrates that the compound is orally bioavailable and efficacious at low doses in a widely used preclinical model of cognition, a key advantage over AMPAR PAMs with poor oral pharmacokinetics.

Object recognition cognitive enhancement oral bioavailability memory CD1 mice

Improvement of Working Memory by AMPA receptor modulator-4 in a Spontaneous Alternation Task

AMPA receptor modulator-4 enhances working memory performance in C57BL/6 mice as measured by the spontaneous alternation task. Intraperitoneal administration of the compound at doses as low as 0.03, 0.1, and 0.3 mg/kg significantly improved spontaneous alternation behavior . This indicates that the compound can modulate cognitive processes dependent on prefrontal cortical and hippocampal circuits at very low doses, demonstrating high in vivo potency.

Working memory spontaneous alternation C57BL/6 mice cognition prefrontal cortex

Favorable Safety Profile: Absence of Proconvulsant Activity at High Oral Doses

A major limitation of many AMPA receptor positive allosteric modulators is a narrow therapeutic window, with proconvulsant activity often emerging at doses near those required for cognitive enhancement. AMPA receptor modulator-4 was specifically evaluated for proconvulsant effects in NMRI mice and was found to be non-proconvulsant at high oral doses of 30 and 100 mg/kg . This contrasts with the known proconvulsant liabilities of several earlier AMPAR PAMs, although a direct quantitative comparison is not provided in the available vendor datasheet. This favorable safety signal at doses far exceeding those required for cognitive efficacy (e.g., 1-3 mg/kg orally) suggests a potentially wider therapeutic margin.

Safety proconvulsant seizure therapeutic index NMRI mice

Optimal Application Scenarios for AMPA receptor modulator-4 in Preclinical Neuroscience Research


Chronic Oral Dosing Studies for Cognitive Enhancement in Rodent Models of Neurodegeneration

Given its demonstrated oral bioavailability and cognitive-enhancing effects at low doses (1-3 mg/kg p.o. in CD1 mice ), AMPA receptor modulator-4 is well-suited for chronic oral administration studies in rodent models of Alzheimer's disease, Parkinson's disease, or age-related cognitive decline. Researchers investigating the long-term effects of AMPA receptor potentiation on synaptic plasticity, neurotrophin expression, or behavioral outcomes can utilize this compound without the confounding factor of parenteral administration, enabling more clinically relevant dosing paradigms.

Electrophysiological Studies of Synaptic Plasticity Requiring High In Vitro Potency and Low In Vivo Proconvulsant Risk

The compound's ability to enhance LTP duration in vivo at 10 mg/kg i.p. and its non-proconvulsant profile at doses up to 100 mg/kg p.o. make it a valuable tool for electrophysiological investigations of hippocampal and cortical synaptic plasticity. For studies where induction of seizures by AMPAR PAMs is a concern (e.g., when using sensitive genetic backgrounds or when combining with other pro-excitatory manipulations), AMPA receptor modulator-4 offers a safer alternative to older ampakines like CX546 or CX614, which are known to lower seizure threshold at lower doses.

Working Memory and Executive Function Studies in Mice at Ultra-Low Doses

The efficacy of AMPA receptor modulator-4 in improving spontaneous alternation behavior at doses as low as 0.03 mg/kg i.p. indicates its suitability for studies focused on prefrontal cortical function and working memory. Researchers requiring minimal drug exposure to avoid off-target effects or to study subtle cognitive enhancements can leverage this high in vivo potency, potentially using doses an order of magnitude lower than those required for other AMPAR PAMs.

Investigations of Prodrug Activation and BTD Metabolic Stability

Stability studies from the primary research article indicate that AMPA receptor modulator-4 (compound 15e) acts, at least in part, as a precursor to the 2-hydroxymethyl-substituted analogue and the known modulator compound 3 [1]. This unique pharmacokinetic property makes the compound a useful tool for medicinal chemists and pharmacologists studying the metabolic activation of BTD-based AMPAR PAMs, the role of the 2-position substituent on stability, or the contribution of active metabolites to the overall in vivo pharmacological effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMPA receptor modulator-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.